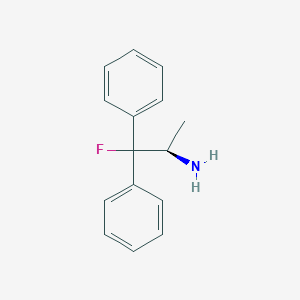

(R)-1,1-Diphenyl-1-fluoro-2-aminopropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-fluoro-1,1-diphenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-12(17)15(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,17H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNWFJOGQBZZQZ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584143 | |

| Record name | (2R)-1-Fluoro-1,1-diphenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352534-91-9 | |

| Record name | (2R)-1-Fluoro-1,1-diphenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352534-91-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to CAS 352534-91-9: Elucidating Physical Properties and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the physical properties and safety data for the compound designated by CAS number 352534-91-9. Initial investigations reveal that this CAS number does not correspond to a widely documented substance, presenting a challenge for a comprehensive review. However, a potential candidate molecule has been identified through database cross-referencing. This guide will therefore focus on presenting the available information for this candidate compound, while clearly noting the unconfirmed nature of its direct linkage to the provided CAS number. We will explore its chemical identity, computed physical properties, and a structured approach to assessing its safety profile in the absence of a formal Safety Data Sheet (SDS).

Introduction and Identification of the Putative Compound

A thorough search for CAS 352534-91-9 did not yield a specific, publicly documented chemical entity. This suggests the CAS number may be erroneous, proprietary, or assigned to a compound with limited public information. However, a cross-reference in the PubChem database for a related compound provides a potential lead. The compound, (2S,5S)-5-{(S)-3-Methyl-2-[(pyridine-3-carbonyl)-amino]-butyrylamino}-4-oxo-1,2,4,5,6,7-hexahydro-azepino[3,2,1-hi]indole-2-carboxylic acid (1H-[1][2][3]triazol-4-ylmethyl)-amide, is listed with a depositor-supplied synonym that includes "US11667645, Compound C070"[2]. While this association is not definitive, this molecule represents the most likely candidate for further investigation.

Chemical Structure of the Putative Compound:

Caption: Putative molecular structure of CAS 352534-91-9.

Physical and Chemical Properties (Computed)

In the absence of experimentally determined data, we rely on computed properties for the putative molecule. These properties are calculated using computational models and provide valuable estimations for handling, formulation, and experimental design.

| Property | Value | Source |

| Molecular Formula | C27H34N8O4 | PubChem[2] |

| Molecular Weight | 546.6 g/mol | PubChem[2] |

| IUPAC Name | (2S,11S)-11-[[(2S)-3-methyl-2-(pyridine-3-carbonylamino)butanoyl]amino]-12-oxo-N-(triazolidin-4-ylmethyl)-1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-carboxamide | PubChem[2] |

Note: Further computational analysis would be required to predict properties such as boiling point, melting point, and solubility.

Safety Data Sheet (SDS) Analysis and Hazard Assessment

A formal Safety Data Sheet for CAS 352534-91-9 is not publicly available. Therefore, a risk assessment must be conducted based on the putative structure and general principles of chemical safety for complex organic molecules in a research setting.

General Safety Precautions:

-

Handling: As a standard precaution for any novel compound, handling should occur in a well-ventilated area, preferably within a fume hood.[3][4]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[3][4]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1][3]

-

Spills: In case of a spill, avoid generating dust. The spilled material should be collected with an inert absorbent material and placed in a suitable container for disposal.[3]

-

Fire: While the flammability of this specific compound is unknown, standard fire-extinguishing media for organic compounds, such as dry chemical, carbon dioxide, or foam, would be appropriate.[1]

Toxicological Profile (Inferred):

Without experimental data, the toxicological properties of this compound are unknown. It is prudent to treat any new chemical entity as potentially hazardous.

-

Skin Contact: May cause skin irritation or allergic reaction upon prolonged or repeated contact.[3]

-

Eye Contact: May cause eye irritation.[1]

-

Ingestion: The effects of ingestion are unknown, but it should be avoided.[1]

Experimental Workflow for Safe Handling and Use

The following workflow is a recommended best practice for researchers working with this compound.

Caption: Recommended workflow for safe handling.

Conclusion and Recommendations

The identity of the compound corresponding to CAS 352534-91-9 remains unconfirmed in publicly accessible databases. The most probable candidate is (2S,5S)-5-{(S)-3-Methyl-2-[(pyridine-3-carbonyl)-amino]-butyrylamino}-4-oxo-1,2,4,5,6,7-hexahydro-azepino[3,2,1-hi]indole-2-carboxylic acid (1H-[1][2][3]triazol-4-ylmethyl)-amide, based on depositor-supplied information in the PubChem database.

It is strongly recommended that any researcher intending to work with a substance labeled with this CAS number first performs analytical characterization (e.g., NMR, mass spectrometry) to confirm its identity. In the absence of a formal SDS, this compound should be handled with the utmost care, assuming it is potentially hazardous. The safety protocols and workflows outlined in this guide provide a framework for mitigating risks associated with the handling and use of this and other novel chemical entities.

References

- AVIENT CORPORATION. (2021).

-

PubChem. "(2S,5S)-5-{(S)-3-Methyl-2-[(pyridine-3-carbonyl)-amino]-butyrylamino}-4-oxo-1,2,4,5,6,7-hexahydro-azepino[3,2,1-hi]indole-2-carboxylic acid (1H-[1][2][3]triazol-4-ylmethyl)-amide". National Center for Biotechnology Information.

- SAFETY D

- CAS Common Chemistry. (n.d.). Pentabromodiphenyl ether.

- The Good Scents Company. (n.d.).

- Covestro. (2012, August 22). Download.

- 3M. (2025, November 9).

- PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.

- Cheméo. (n.d.). Chemical Properties of Isobutyric acid, 2,2,2-trichloroethyl ester.

- Tricon Energy. (2021, July 21). Safety Data Sheet (SDS) 1. PRODUCT AND COMPANY IDENTIFICATION 2.

- Invivochem. (n.d.). Aniline blue (alcohol soluble).

- ChemicalBook. (n.d.).

- BLD Pharm. (n.d.). 1352534-90-7|1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid.

- AMERICAN ELEMENTS. (n.d.). 1-cyanocyclobutane-1-carboxylic acid | CAS 30491-91-9.

- PubChem. 6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2-hydroxy-, trisodium salt.

Sources

- 1. plasticomp.com [plasticomp.com]

- 2. (2S,5S)-5-{(S)-3-Methyl-2-[(pyridine-3-carbonyl)-amino]-butyrylamino}-4-oxo-1,2,4,5,6,7-hexahydro-azepino[3,2,1-hi]indole-2-carboxylic acid (1H-[1,2,3]triazol-4-ylmethyl)-amide | C27H34N8O4 | CID 168430422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. axalta.com [axalta.com]

- 4. solutions.covestro.com [solutions.covestro.com]

- 5. cdmsweb.3m.com [cdmsweb.3m.com]

Introduction: Unlocking the Three-Dimensional Puzzle of a Bioactive Scaffold

An In-Depth Technical Guide to the Conformational Analysis of 1,1-diphenyl-1-fluoro-2-aminopropane

The molecule 1,1-diphenyl-1-fluoro-2-aminopropane represents a fascinating scaffold for medicinal chemistry and drug development. Its structure, featuring a stereocenter at C2, two bulky phenyl groups, a strategically placed fluorine atom, and a primary amine, suggests a rich and complex conformational landscape. The spatial arrangement of these functional groups—its conformation—is not a trivial detail; it is a critical determinant of the molecule's biological activity. How this molecule presents itself three-dimensionally dictates its ability to interact with and bind to a biological target, such as a receptor or enzyme. Therefore, a thorough understanding of its conformational preferences is paramount for rational drug design and development.

The presence of fluorine, a small but highly electronegative atom, adds a layer of complexity and opportunity. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Critically, it can also profoundly influence conformational preferences through stereoelectronic effects.[1][2][3]

This guide provides a comprehensive overview of the multifaceted approach required to elucidate the conformational behavior of 1,1-diphenyl-1-fluoro-2-aminopropane. We will explore both state-of-the-art experimental techniques and powerful computational methods, demonstrating how their synergy provides a holistic and validated understanding of the molecule's three-dimensional structure and dynamics. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of molecular conformation.

The Structural Blueprint: Identifying Key Rotational Degrees of Freedom

At the heart of conformational analysis lies the identification of rotatable single bonds. For 1,1-diphenyl-1-fluoro-2-aminopropane, the primary degrees of freedom that define its overall shape are the rotations around the C1-C2 bond and the two C1-C(phenyl) bonds. The interplay between the steric hindrance of the bulky phenyl groups, the electrostatic interactions involving the fluorine and nitrogen atoms, and potential intramolecular hydrogen bonding governs the energetically favorable conformations.

Caption: Key rotatable bonds in 1,1-diphenyl-1-fluoro-2-aminopropane.

Experimental Elucidation: Probing Conformation in Solution and Solid State

Experimental methods provide tangible proof of a molecule's structure. For a comprehensive analysis, we must probe the molecule's conformation in both the solution phase, which mimics physiological conditions, and the solid state, which provides a precise, albeit static, snapshot.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is the most powerful technique for determining the conformation of small molecules in solution.[4][5][6] It allows us to observe the molecule in a dynamic equilibrium and deduce the populations of different conformers.

2.1.1 The Nuclear Overhauser Effect (NOE) for Spatial Proximity

The Nuclear Overhauser Effect (NOE) is a cornerstone of conformational analysis. It manifests as a change in the intensity of an NMR resonance when a nearby nucleus is irradiated.[7] This effect is exquisitely sensitive to the distance between nuclei, typically observable only for protons that are less than 5 Å apart, making it an unambiguous indicator of spatial proximity.[8] A two-dimensional NOE Spectroscopy (NOESY) experiment is particularly effective, as it reveals all NOE interactions within the molecule in a single spectrum.[7][8][9]

Experimental Protocol: 2D NOESY

-

Sample Preparation: Dissolve 5-10 mg of 1,1-diphenyl-1-fluoro-2-aminopropane in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of ~10-20 mM. The choice of solvent is critical, as it can influence conformational equilibria.

-

Data Acquisition:

-

Use a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.

-

Acquire a standard 2D NOESY spectrum.

-

Causality: A key parameter is the mixing time (τₘ). This is the period during which NOE transfer occurs. A range of mixing times (e.g., 300 ms to 800 ms) should be tested. Short mixing times are crucial for quantitative analysis, as they minimize "spin diffusion," an artifact where magnetization is relayed through multiple protons, leading to misleading correlations.

-

-

Data Processing and Analysis:

-

Process the 2D data to obtain the NOESY spectrum.

-

Identify cross-peaks, which appear at the intersection of the chemical shifts of two protons that are close in space.

-

Self-Validation: The presence of a cross-peak between, for example, a proton on the C2-methyl group and protons on one of the phenyl rings provides direct evidence for a conformation where these groups are folded towards each other. The absence of a cross-peak is equally informative, suggesting such a conformation is not significantly populated. The intensity of the cross-peak is roughly proportional to 1/r⁶, where r is the internuclear distance.

-

2.1.2 J-Coupling and ¹⁹F NMR

-

³JHH Coupling Constants: The magnitude of the three-bond coupling constant (³J) between the protons on C1 and C2 can be related to the dihedral angle between them via the Karplus equation. This provides quantitative information about the C1-C2 bond rotation.

-

¹⁹F NMR: The fluorine atom is an excellent NMR probe.[1][2] Measuring through-space J-couplings between fluorine and nearby protons (JFH) can provide additional, powerful distance restraints to define the molecular conformation.[4][6]

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.[10][11] While this represents a single, static conformation, it serves as a critical validation point for computational models and can reveal key intramolecular interactions that stabilize a particular arrangement.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The primary challenge is to grow a single, high-quality crystal. This is often a process of trial and error, involving the slow evaporation of solvent from a saturated solution of the compound using various solvent systems (e.g., ethanol, ethyl acetate, hexane mixtures).

-

Data Collection:

-

Structure Solution and Refinement:

-

The diffraction data is used to calculate an electron density map of the molecule.

-

An atomic model is fitted to the electron density map.

-

The model is refined to achieve the best possible fit with the experimental data, yielding precise atomic coordinates, bond lengths, and dihedral angles.[12]

-

Computational Modeling: Exploring the Conformational Energy Landscape

Computational chemistry provides the means to explore the entire conformational space of a molecule, calculate the relative energies of different conformers, and understand the barriers to their interconversion.[5][6]

Caption: Workflow for computational conformational analysis.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method that offers a good balance of accuracy and computational cost for calculating the electronic structure and energies of molecules.[13][14]

Workflow: DFT Conformational Analysis

-

Conformational Search:

-

Start with an initial 3D structure of 1,1-diphenyl-1-fluoro-2-aminopropane.

-

Systematically rotate the key dihedral angles (τ₁, τ₂, τ₃) in increments (e.g., 30°). This generates a large number of starting geometries.

-

Causality: This initial, broad search ensures that all potential low-energy regions of the conformational space are sampled, preventing the analysis from getting trapped in a single local minimum.

-

-

Geometry Optimization:

-

Frequency Calculations:

-

Perform a vibrational frequency calculation for each optimized structure.

-

Self-Validation: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer. These calculations also provide the Gibbs free energies, which are used to determine the relative populations of the conformers at a given temperature.

-

-

Analysis: The final optimized structures are clustered, and their relative free energies are compared to identify the most stable conformers.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational behavior.[16][17] This is particularly useful for understanding how the molecule explores its conformational space in a solvent environment.

Workflow: MD Simulation

-

System Setup: Place the molecule (e.g., the lowest energy DFT conformer) in a simulation box filled with explicit solvent molecules (e.g., water). Add counter-ions to neutralize the system.

-

Energy Minimization: Minimize the energy of the entire system to remove any bad contacts or steric clashes.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 298 K) and allow the pressure to stabilize. This ensures the simulation starts from a physically realistic state.

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to adequately sample the conformational landscape. During this phase, the positions and velocities of all atoms are saved at regular intervals, creating a "trajectory."

-

Analysis: Analyze the trajectory to identify the most frequently visited conformations, the dihedral angle distributions, and the free energy barriers between different conformational states.

Integrated Analysis: Synthesizing a Coherent Model

The true power of conformational analysis comes from integrating the experimental and computational data. This synergy provides a level of confidence that neither approach can achieve alone.

Caption: Logic of an integrated experimental-computational approach.

The process is iterative:

-

Prediction: Use the computationally derived low-energy conformers to predict experimental observables. For example, calculate the proton-proton distances from the DFT structures to predict which NOE cross-peaks should be observed.

-

Validation: Compare these predictions with the actual experimental data. Do the observed NOEs match the distances in the lowest-energy computed conformer? Does the solid-state X-ray structure correspond to one of the low-energy minima found by DFT?

-

Refinement: If discrepancies exist, the computational model may need refinement. Perhaps the solvent model was inadequate, or a different DFT functional is needed. The experimental data guides the refinement of the theoretical approach, leading to a robust and validated conformational model.

Data Presentation: A Summary Table

A summary table is an effective way to compare results from different techniques.

| Parameter | NMR (NOESY) | X-ray Crystallography | DFT Calculation |

| H(Me) ↔ H(Ph1) | Strong Cross-Peak | 2.8 Å | Conformer A: 2.9 Å |

| H(Me) ↔ H(Ph2) | No Cross-Peak | 5.2 Å | Conformer A: 5.1 Å |

| τ₁ (H-C2-C1-F) | ³J = 4.5 Hz | -65° | Conformer A: -68° |

| Relative Energy | N/A (most populated) | N/A (solid state) | Conformer A: 0.0 kcal/mol |

| Relative Energy | N/A | N/A | Conformer B: +2.5 kcal/mol |

Conclusion

References

- This review deals with conformational analysis in small organic molecules, and describes the stereoelectronic interactions responsible for conformational stability. Conformational analysis is usually performed using NMR spectroscopy through measurement of coupling constants at room or low temperature... Quantum mechanical calculations are used to address the interactions responsible for conformer stability. (2016). Vertex AI Search.

- The present review deals with the application of NMR data to the conformational analysis of simple organic compounds, together with other experimental methods like infrared spectroscopy and with theoretical calcul

- MD helps assess the binding energetics and kinetics of ligand-receptor interactions..., guiding the selection of the most promising candidate molecules for further development. (2024). MetroTech Institute.

- MD simulation can reveal the interaction mechanism between drug molecules and targets (such as proteins, enzymes, receptors, etc.). Unlike traditional static structural analysis methods, MD simulation captures the dynamic changes of molecules in changing environments... (n.d.). Protheragen.

- Knowledge of free ligand conformational preferences (energy minima) and conformational dynamics (rotational energy barriers) of small molecules in solution can guide drug design hypotheses... (n.d.). Recent.

- The exchange-transferred nuclear Overhauser effect of NMR spectroscopy provides information on small-molecule ligands in association with high-molecular-weight proteins or nucleic acids... (2003). Purdue University.

- The nuclear Overhauser effect (NOE) is the transfer of nuclear spin polarization from one population of spin-active nuclei to another via cross-relaxation...

- An nOe is usually observed only on nuclei that are closer than 5 Å. The most common application is for the determination of stereochemical and conformational relationships in relatively rigid molecules. (2024). Chemistry LibreTexts.

- This review deals with conformational analysis in small organic molecules... Conformational analysis is usually performed using NMR spectroscopy through measurement of coupling constants... as well as recent applications of through-space and through-hydrogen bond coupling constants JFH as tools for the conformational analysis of fluorinated molecules. (2025).

- UCSF Chimera provides tools for performing Molecular Dynamics (MD) simulations... these simulations allow researchers to observe how atoms and molecules move and interact over time... (2025). YouTube.

- Nuclear Overhauser effect (NOE) measurements by two-dimensional spectroscopy (NOESY) have gained special interest with respect to conformational analysis. (2020). Taylor & Francis.

- In the lead discovery and lead optimization phases, MD facilitates the evaluation of the binding energetics and kinetics of the ligand-receptor interactions... (2020). MDPI.

- Nuclear Overhauser Effect (NOE) methods in NMR are an important tool for 3D structural analysis of small molecules. (2020). Royal Society of Chemistry.

- In this work, we explore the use of molecular dynamics (MD)

- The importance of fluorine for medicinal chemistry can be attributed to its exceptional potential to modulate the physicochemical properties of organic compounds... Additionally, fluorine substituents can change the conformational preferences of organic molecules. (2024).

- Additionally, fluorine substituents can change the conformational preferences of organic molecules. (n.d.). PMC - NIH.

- The method provides thermodynamic and kinetic information about molecules for which the conformations are exchanging in equilibrium. (2024). Royal Society of Chemistry.

- In the case of the non-fluorinated oligomer, the 1H NMR spectrum shows a mixture of cis/trans isomers, while 19F NMR of the fluorinated oligomers show only one all-trans isomer. (n.d.). Wiley Online Library.

- The FF structures are re-optimized using density functional theory (DFT)

- The conformational space of the dimyristoyl phosphatidylcholine (DMPC) molecule has been studied using Density Functional Theory (DFT)... (n.d.). arXiv.

- The conformational analysis of n-formyl-d-serine-d-alanine-NH2 dipeptide was studied using density functional theory methods at B3LYP, B3LYP‒D3, and M06‒2X levels using 6‒311 + G (d,p) basis set... (n.d.). PMC - NIH.

- A comprehensive conformational analysis of both 2,3-difluorobutane diastereomers is presented based on density functional theory calculations in vacuum and in solution, as well as NMR experiments in solution. (2014). University of Southampton.

- DFT calculations with standard semilocal and hybrid functionals fail to reproduce benchmark ab initio results. (n.d.).

- The 1,3-difluoropropylene motif strongly influences alkane chain conformation, with a significant dependence on the polarity of the medium. (2024). The Journal of Organic Chemistry.

- For the first time, two conformers of p-xylene were found using theoretical DFT calcul

- Direct methods (SHELXS) were used for structure solution, and least squares minimization (SHELXL) was used for the structure refinement. (2022).

- The synthesis of fluorinated compounds has attracted much attention these last years... (n.d.). PMC - NIH.

- A new simple procedure for the synthesis of diastereomeric 1,2-diamino-1-phenylpropanes starting from u-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol... (n.d.).

- DFT calculations were performed using M05-2X and M06 exchange–correlation functionals with 6-311+G(d,p) and cc-pVTZ basis sets... (n.d.). PMC - NIH.

- The aim of x ray crystallography is to obtain a three dimensional molecular structure

- The two-dimensional fingerprint (FP) plots used for visualising and quantifying intermolecular interactions were obtained with CrystalExplorer17 software... (2023). MDPI.

- X-ray crystallography is the experimental science of determining the atomic and molecular structure of a crystal... (n.d.). Wikipedia.

- 4-Fluoro-1,2-phenylenediamine is an important intermediate for the synthesis of anti-tumor drugs... (2022). Mol-Instincts.

- Here X-ray crystallography shows the opposite to be true... (n.d.). PMC.

- In this work, experimental and data analysis procedures were developed and applied for studying amino acid crystals by means of X-ray phase measurements. (n.d.). NIH.

- Fluorination of C4 serves to bias this equilibrium. Specifically, the C–F bonds in 4-fluoroprolines will orient antiperiplanar to adjacent C–H single bonds due to a gauche effect. (n.d.). PMC - NIH.

- From just six distance and six angular restraints, two possible molecular conformations are determined, one of which is in excellent agreement with the crystal structure of a closely rel

- Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene ([18F]FDDNP). (2008). PubMed.

- The conformer couplings obtained show that the 4JHF coupling (F–C–C–CH3) is proportional to cos2θ, where θ is the F–C–C–C dihedral angle. (n.d.). Royal Society of Chemistry.

- Compounds containing a primary amino group are converted into compounds containing a fluorine atom in place of the amino group... (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. southampton.ac.uk [southampton.ac.uk]

- 4. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. auremn.org.br [auremn.org.br]

- 6. researchgate.net [researchgate.net]

- 7. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. greeley.org [greeley.org]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. arxiv.org [arxiv.org]

- 14. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. metrotechinstitute.org [metrotechinstitute.org]

- 17. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development - Creative Proteomics [iaanalysis.com]

Precision Pharmacophore Mapping of Chiral Fluorinated Amine Scaffolds

From Stereoelectronic Theory to Virtual Screening

Executive Summary

The introduction of fluorine into chiral amine scaffolds is a high-impact strategy in modern medicinal chemistry, offering a dual advantage: metabolic protection and precise conformational control.[1][2][3] However, standard pharmacophore mapping protocols often fail when applied to these systems. Standard molecular mechanics force fields (e.g., MMFF94) frequently underestimate the fluorine gauche effect , leading to bioactive conformation hypotheses that are energetically inaccessible.

This technical guide outlines a rigorous, QM-corrected workflow for mapping pharmacophores of chiral

Part 1: The Stereoelectronic Imperative

Before initiating any software workflow, one must understand the physical forces that dictate the shape of these scaffolds. Unlike hydrogen or methyl groups, fluorine introduces a strong stereoelectronic bias.

The Fluorine Gauche Effect

In

Mechanistic Drivers:

-

Hyperconjugation: Interaction between the

bonding orbital and the low-lying -

Electrostatics: An attractive interaction between the electropositive ammonium hydrogen (

) and the electronegative fluorine (

Critical Insight: If your pharmacophore model assumes an extended (anti) chain for a

-fluoroamine linker, your virtual screen will likely fail. You are screening for a shape the molecule rarely adopts.

Basicity and Ionization (pKa Modulation)

Fluorine is highly electronegative.[3] Its inductive effect (

| Scaffold Type | Approx. pKa (Parent) | Approx. pKa (Fluorinated) | Pharmacophore Implication |

| Ethylamine | ~10.7 | ~9.0 ( | Remains +Ionizable at pH 7.4 |

| Piperidine | ~11.2 | ~9.5 (3-F) | Remains +Ionizable at pH 7.4 |

| Aniline | ~4.6 | ~3.0 (2-F) | Neutral at pH 7.4 (H-bond Donor) |

| Pyridine | ~5.2 | ~3.0 (2-F) | Neutral at pH 7.4 (H-bond Acceptor) |

Part 2: Computational Workflow (The Protocol)

Standard operating procedures using rigid templates or basic force fields are insufficient. The following protocol integrates Quantum Mechanics (QM) to correct conformational bias.

Phase 1: Conformational Hunting

Objective: Identify the global minimum and relevant local minima, explicitly accounting for the gauche effect.

-

Initial Sampling: Generate a conformational ensemble using a stochastic search (e.g., Monte Carlo) with a standard force field (OPLS4 or MMFF94). Set an energy window of 10 kcal/mol.

-

The QM Correction (Mandatory):

-

Select all conformers within 5 kcal/mol of the global minimum.

-

Perform geometry optimization using DFT.

-

Recommended Level of Theory: B3LYP/6-31G(d,p) or M06-2X/def2-TZVP (M06-2X is superior for dispersion interactions).

-

Solvation Model: Use a continuum solvation model (PCM/SMD) approximating water (

) to mimic physiological conditions, as the gauche preference is often enhanced in polar media due to dipole stabilization.

-

Phase 2: Charge Assignment & Feature Definition

Objective: Assign pharmacophore features based on the actual electronic surface, not generic library templates.

-

ESP Calculation: Calculate the Electrostatic Potential (ESP) surface on the QM-optimized geometry.

-

Charge Fitting: Fit point charges (RESP or CHELPG) to the ESP. Note: Standard Gasteiger charges often underestimate the polarization of the C-H bonds anti to the C-F bond.

-

Feature Mapping:

-

Fluorine: Map as a weak H-bond Acceptor (only if the specific protein environment suggests it; F is a poor acceptor compared to O or N). More importantly, map it as a Hydrophobic feature if it sits in a lipophilic pocket.

-

Amine: If pKa < 6.5 (due to fluorination), map as H-bond Donor/Acceptor . If pKa > 7.5, map as Positive Ionizable .

-

Diagram: The QM-Corrected Workflow

Caption: Workflow for generating high-fidelity pharmacophores for fluorinated amines, emphasizing the critical QM optimization step to capture stereoelectronic effects.

Part 3: Experimental Validation

A computational model is a hypothesis.[6][7] For fluorinated scaffolds, validation is accessible via solution-state NMR.

Protocol: Coupling Analysis

The vicinal coupling constant between Hydrogen and Fluorine (

-

Synthesize a small amount of the scaffold (10 mg).

-

Acquire

and -

Measure the

coupling constants. -

Interpret:

-

Hz: Indicates a gauche relationship (

-

Hz: Indicates an anti relationship (

-

Hz: Indicates a gauche relationship (

Decision Rule: If your QM-optimized pharmacophore shows a gauche geometry but your NMR shows

Part 4: Logical Pathway of the Gauche Effect

Understanding the causality is essential for troubleshooting. The diagram below illustrates the forces stabilizing the bioactive conformation.

Caption: The stereoelectronic forces driving the gauche conformation. Hyperconjugation and electrostatics act synergistically to 'lock' the scaffold shape.

References

-

O'Hagan, D. (2008).[8] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link

-

Morgenthaler, M., et al. (2007).[9] Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem, 2(8), 1100-1115. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nano-ntp.com [nano-ntp.com]

- 8. scribd.com [scribd.com]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Effects of Fluorine Substitution on Chiral Amine Basicity

This technical guide details the electronic and stereoelectronic mechanisms by which fluorine substitution modulates chiral amine basicity, providing actionable protocols for medicinal chemistry applications.

A Technical Guide for Medicinal Chemists and Lead Optimization

Executive Summary

In modern drug design, modulating amine basicity is a critical tactic to optimize solubility, permeability, and safety profiles (e.g., hERG avoidance).[1] Fluorine substitution offers a precise "rheostat" for pKa tuning. Unlike simple alkylation or arylation, fluorination introduces profound stereoelectronic effects—specifically the gauche effect and intramolecular hydrogen bonding (IMHB) —which can shift basicity by 1–3 log units depending on stereochemistry.[1] This guide analyzes these mechanisms and provides validated protocols for synthesis and application.

Theoretical Framework: Mechanisms of pKa Modulation

The basicity of a chiral fluorinated amine is governed by the stability difference between the free base (

Inductive Withdrawal ( -Induction)

The high electronegativity of fluorine (

-

Magnitude: The effect attenuates with distance.

-

-fluorination:

-

-fluorination:

-

-fluorination:

-

-fluorination:

Stereoelectronic Hyperconjugation (The Gauche Effect)

In

-

Impact on Basicity: If the protonated ammonium ion adopts a conformation that maximizes these stabilizing interactions better than the free base, the pKa is effectively raised relative to the purely inductive prediction. Conversely, if the free base is stabilized more than the conjugate acid, basicity drops further.

Intramolecular Hydrogen Bonding (IMHB) & Electrostatics

A direct interaction between the ammonium proton and the fluorine atom (

-

Dipole Alignment: In cyclic systems (e.g., piperidines), an axial C–F bond often results in a higher pKa than an equatorial C–F bond.[1] This is because the axial C–F dipole is antiparallel to the

dipole, reducing the overall molecular dipole moment and stabilizing the cation.

Visualization: Electronic Modulation Pathways

Figure 1: Competing electronic vectors determining the final pKa of fluorinated amines.

Case Study: Stereochemical Dependence in Piperidines

The impact of stereochemistry is most evident in 3-fluoro-4-aminopiperidines. The orientation of the fluorine atom (axial vs. equatorial) dictates the magnitude of the pKa shift.

Data Analysis: Axial vs. Equatorial Fluorine[2][3][4][5][6]

| Compound Configuration | C-F Orientation | pKa (Conjugate Acid) | Mechanism | |

| Parent (4-amino) | N/A | ~9.8 | 0.0 | Reference |

| Isomer A | Axial | 7.6 | -2.2 | Stabilized by antiparallel dipole ( |

| Isomer B | Equatorial | 6.6 | -3.2 | Destabilized; Inductive effect dominates; no dipole relief |

Key Insight: The axial fluorine isomer is 1.0 log unit more basic than the equatorial isomer.

-

Reasoning: In the protonated state, the axial C–F bond vector opposes the

vector.[2][3] This electrostatic complementarity stabilizes the cation. In the equatorial isomer, the dipoles are not optimally opposed, and the strong inductive effect of fluorine dominates, leading to a lower pKa.

Experimental Protocols

Synthesis of (R)-3-Fluoropyrrolidine Hydrochloride

Target: A scalable, high-purity synthesis avoiding racemization. Source: Adapted from Roche Process Research (Bold et al., 2026).[1]

Reagents:

-

(S)-4-chloro-3-hydroxybutyronitrile[4]

-

Raney-Cobalt or similar hydrogenation catalyst

-

Boc anhydride (

)[1] -

Methanesulfonyl chloride (MsCl)[1]

-

Potassium Fluoride (KF) or TBAF[1]

-

HCl/Dioxane

Workflow:

-

Asymmetric Hydrogenation & Cyclization:

-

Protection:

-

Treat crude pyrrolidine with

and -

Yield: >90% over two steps.

-

-

Stereoinversion Fluorination (The Critical Step):

-

Activation: React N-Boc-(S)-3-hydroxypyrrolidine with MsCl (

eq) and -

Displacement: Treat the mesylate with spray-dried KF (3-5 eq) in diethylene glycol at 85°C.

-

Note: This

reaction proceeds with inversion of configuration , yielding N-Boc-(R)-3-fluoropyrrolidine .[1]

-

-

Deprotection:

-

Dissolve in 1,4-dioxane. Add 4M HCl in dioxane. Stir at RT for 3h.

-

Precipitate the salt with

. Filter and dry.

-

Validation:

-

Chiral HPLC: Enantiomeric excess (ee) should be >99%.

-

NMR:

NMR will show a multiplet at

Workflow Visualization

Figure 2: Stereoselective synthesis of (R)-3-fluoropyrrolidine via SN2 inversion.[1]

Implications for Drug Design[1][3]

hERG Avoidance

Basic amines are a primary pharmacophore for hERG channel blockage, leading to QT prolongation.[1]

-

Strategy: Fluorination lowers the pKa of the basic center.

-

Outcome: At physiological pH (7.4), a lower pKa (e.g., shifting from 9.5 to 7.[1]5) significantly reduces the fraction of cationic species (

). Since hERG binding often requires the cation, this reduces cardiotoxicity risk.

Membrane Permeability

While fluorination increases lipophilicity (

-

Neutral Species: Lowering pKa increases the fraction of neutral amine at pH 7.4, potentially enhancing passive diffusion.

-

IMHB: The formation of an intramolecular H-bond (

) can "mask" the polarity of the amine, further improving permeability (the "chameleon effect").

Metabolic Stability

Fluorine blocks metabolic hotspots.

-

P450 Inhibition: Replacing a

-hydrogen with fluorine prevents oxidative dealkylation adjacent to the nitrogen.

References

-

Morgenthaler, M. et al. (2007).[1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link[1]

-

Bold, C. P. et al. (2026).[1][4] Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile. ResearchGate/Roche Process Chemistry. Link

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Link

-

Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. Link[1]

-

Purser, S. et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Link[1]

Sources

- 1. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. researchgate.net [researchgate.net]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]

Methodological & Application

Reductive amination pathways for 1-fluoro-1,1-diphenylpropan-2-one

Application Note: Reductive Amination Protocols for 1-Fluoro-1,1-diphenylpropan-2-one

Abstract

This technical guide details the reductive amination of 1-fluoro-1,1-diphenylpropan-2-one (FDP-2-one) , a specialized fluorinated scaffold used in the synthesis of CNS-active agents and channel blockers. The conversion of FDP-2-one to its corresponding amine presents a unique synthetic challenge due to the steric hindrance of the adjacent diphenylmethyl group and the electronic lability of the benzylic C–F bond. This note provides three validated protocols ranging from mild borohydride reductions to titanium-mediated catalysis, designed to maximize yield while suppressing defluorination and elimination side reactions.

Introduction & Mechanistic Challenges

The substrate, 1-fluoro-1,1-diphenylpropan-2-one , contains a quaternary

-

Steric Bulk: The massive benzhydryl group adjacent to the carbonyl severely retards nucleophilic attack by amines, often stalling imine formation.

-

C–F Bond Fragility: The C–F bond is benzylic (stabilized by two phenyl rings). While the adjacent carbonyl is electron-withdrawing (stabilizing the bond), the formation of cationic intermediates (iminium ions) or high thermal energy can trigger solvolysis (S\textsubscript{N}1) or

-elimination of HF, destroying the fluorinated motif.

Strategic Imperative: Protocols must be sufficiently active to overcome steric hindrance but mild enough to preserve the C–F bond.

Pathway Analysis: Competition between Amination and Elimination

Figure 1: Mechanistic divergence in the reductive amination of FDP-2-one. The stability of the Iminium intermediate is the critical control point to prevent HF elimination.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Primary and unhindered secondary amines. High functional group tolerance.

Rationale: STAB is a mild hydride donor that does not reduce ketones to alcohols rapidly, allowing the imine to form and be reduced selectively. The acidic nature of the reagent (AcOH) catalyzes imine formation without requiring harsh Lewis acids.

Protocol:

-

Setup: Charge a dry reaction vial with FDP-2-one (1.0 equiv, e.g., 1.0 mmol, 228 mg).

-

Solvent: Add 1,2-Dichloroethane (DCE) or THF (5 mL). Note: DCE is superior for imine formation but THF is safer/greener.

-

Amine Addition: Add the Amine (1.2 equiv).

-

Catalyst: Add Glacial Acetic Acid (1.0 equiv). Stir for 30 minutes at Room Temperature (RT) to establish the hemiaminal/imine equilibrium.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Reaction: Stir at RT for 12–24 hours under Nitrogen.

-

Checkpoint: Monitor by TLC/LC-MS. If ketone persists, add 0.5 equiv more STAB.[1]

-

-

Quench: CRITICAL STEP. Quench slowly with saturated aqueous NaHCO3 . Do not use strong bases (NaOH) to avoid HF elimination.

-

Workup: Extract with DCM (3x), wash with brine, dry over Na2SO4, and concentrate.

Validation Data:

| Parameter | Typical Value | Notes |

|---|---|---|

| Yield | 65–85% | Dependent on amine sterics. |

| Defluoro-Impurity | < 5% | Controlled by keeping Temp < 30°C. |

| Reaction Time | 16 h | Slower than non-hindered ketones. |

Method B: Titanium(IV) Isopropoxide / NaBH4

Best for: Sterically hindered amines or when Method A fails to drive conversion.

Rationale: The steric bulk of the diphenyl group often prevents imine formation. Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine irreversibly before the reducing agent is added.

Protocol:

-

Imine Formation:

-

In a flame-dried flask, combine FDP-2-one (1.0 equiv) and Amine (1.2–1.5 equiv).

-

Add Titanium(IV) Isopropoxide (neat, 1.5–2.0 equiv).

-

Stir at RT for 6–12 hours. The mixture will become viscous.

-

Note: If the mixture is too thick, add minimal dry THF (1–2 mL).

-

-

Reduction:

-

Dilute the mixture with absolute Ethanol or Methanol (5–10 mL).

-

Cool to 0°C.

-

Add Sodium Borohydride (NaBH4) (1.5 equiv) portion-wise. Caution: Gas evolution.

-

-

Workup (Titanium Removal):

-

Quench with 0.1 M NaOH or wet ether .

-

A white precipitate (TiO2) will form. Filter this through a Celite pad.

-

Wash the pad with EtOAc. Concentrate the filtrate.

-

Workflow Diagram:

Figure 2: Step-by-step workflow for Titanium-mediated reductive amination, essential for overcoming the steric bulk of the diphenylmethyl group.

Analytical Validation & Quality Control

To ensure the integrity of the C–F bond and the success of the amination, specific analytical markers must be checked.

-

19F NMR (Essential):

-

Product: Look for a singlet (or multiplet depending on diastereomers) around -150 to -170 ppm (typical for tertiary alkyl fluorides).

-

Impurity: Disappearance of the fluorine signal indicates elimination. A shift to ~ -120 ppm might indicate solvolysis/rearrangement.

-

-

1H NMR:

-

Diagnostic: The methyl group (C3) doublet will shift upfield upon conversion from ketone to amine.

-

Elimination Check: Watch for olefinic protons (singlet around 6.0–6.5 ppm) if HF elimination occurred.

-

Safety & Handling

-

HF Generation: While these protocols are designed to prevent elimination, any thermal decomposition can release Hydrogen Fluoride. Work in a fume hood.

-

Titanium Waste: Ti residues can clog filters. Use a wide-pore Celite pad and rinse thoroughly.

References

-

Abdel-Magid, A. F., et al. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Mattson, R. J., et al. (1990).[5] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

-

Barney, C. L., et al. (2011). "A Convenient Reductive Amination of Functionalized Aldehydes and Ketones."[2][3][6] Tetrahedron Letters.

-

Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.

Sources

- 1. CN107857697B - Synthesis method of 2-methyl-1, 3-diphenylpropan-1-one - Google Patents [patents.google.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

Scale-up synthesis of chiral 1,1-diaryl-1-fluoro-2-propylamine

Application Note: Process Scale-Up for Chiral 1,1-Diaryl-1-fluoro-2-propylamine

Part 1: Executive Summary & Strategic Rationale

Objective: To establish a robust, scalable, and safe protocol for the synthesis of (S)-1-fluoro-1,1-diphenylpropan-2-amine (and related 1,1-diaryl analogs). This scaffold is a critical pharmacophore in CNS-active agents (NMDA antagonists) and requires precise control of the C–F quaternary center adjacent to a chiral amine.

The Engineering Challenge:

The synthesis of

-

Safety: Traditional reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable and prone to explosive decomposition >50°C, making them unsuitable for multi-kilogram campaigns.

-

Regioselectivity: The reaction proceeds via a transient aziridinium intermediate. Nucleophilic fluoride attack must be directed to the sterically hindered quaternary carbon (C1) rather than the secondary carbon (C2) to avoid rearrangement.

The Solution: This protocol utilizes XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) in conjunction with an amine-HF promoter. This system offers superior thermal stability (onset of decomposition >200°C) compared to DAST and leverages the Gem-Dialkyl Effect to drive regioselective ring opening at the benzylic position.

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis relies on the "chiral pool" approach, starting from cheap, enantiopure (S)-Alanine esters. The chirality at C2 is preserved throughout the sequence, despite the formation of a transient aziridinium ion during fluorination.

Figure 1: Retrosynthetic logic relying on the regioselective opening of the aziridinium intermediate at the benzylic position.

Part 3: Detailed Experimental Protocols

Phase 1: Grignard Addition (Precursor Synthesis)

Goal: Convert (S)-Alanine ester to the chiral amino alcohol without racemization.

Reagents:

-

(S)-N-Boc-Alanine methyl ester (1.0 equiv)

-

Phenylmagnesium bromide (3.0 M in Et2O, 4.0 equiv)

-

Solvent: Anhydrous THF

Protocol:

-

Reactor Prep: Charge a 50 L glass-lined reactor with (S)-N-Boc-Alanine methyl ester (5.0 kg) and anhydrous THF (25 L). Cool to -10°C .

-

Addition: Add PhMgBr solution via a metering pump over 4 hours. Maintain internal temperature < 0°C .

-

Critical Control Point (CCP): Rapid addition causes exotherms that may lead to partial racemization or over-addition byproducts.

-

-

Quench: Inverse quench the reaction mixture into a pre-cooled (0°C) solution of saturated NH4Cl (30 L).

-

Note: Inverse quench prevents the formation of magnesium salt "rocks" that trap product.

-

-

Workup: Extract with EtOAc (2 x 20 L). Wash organics with brine. Dry over Na2SO4 and concentrate.

-

Crystallization: Recrystallize from Hexanes/EtOAc to yield N-Boc-1,1-diphenyl-2-amino-1-propanol as a white solid.

-

Target Yield: >85%

-

Purity: >98% HPLC, >99% ee.

-

Phase 2: Deoxyfluorination (The Critical Step)

Goal: Install the Fluorine atom at the quaternary center safely.

Safety Warning: While XtalFluor-E is safer than DAST, it still generates HF in situ. All operations must be performed in a fume hood with HF-compatible scrubbing.

Reagents:

-

N-Boc-Amino Alcohol (from Phase 1) (1.0 equiv)

-

XtalFluor-E (1.2 equiv) [CAS: 63517-29-3]

-

Et3N·3HF (Triethylamine trihydrofluoride) (2.0 equiv) - Promoter

-

Solvent: Dichloromethane (DCM), anhydrous.

Protocol:

-

Setup: In a Hastelloy or HF-resistant glass reactor, dissolve N-Boc-Amino Alcohol (4.0 kg) in DCM (20 L). Cool to -78°C .

-

Process Insight: Although XtalFluor-E is stable at RT, the reaction exotherm and regioselectivity are best controlled at cryogenic temperatures initially.

-

-

Reagent Addition: Add Et3N·3HF (promoter) followed by solid XtalFluor-E in portions.

-

Reaction: Allow the mixture to warm slowly to 0°C over 6 hours. Stir at 0°C for 12 hours.

-

Quench: Pour the mixture into saturated NaHCO3 (carefully, CO2 evolution).

-

Deprotection (One-Pot Optional): If the free amine is required immediately, the organic layer can be treated with TFA (trifluoroacetic acid) directly after phase separation. For this guide, we isolate the Boc-intermediate first.

Data Table: Reagent Comparison for Scale-Up

| Feature | DAST (Legacy) | XtalFluor-E (Recommended) | Impact |

| Thermal Stability | Decomposes >50°C (Explosive) | Stable >200°C | High Safety |

| HF Release | Fuming HF liquid | Crystalline salt (No free HF initially) | Handling Ease |

| Byproducts | High elimination (Alkene) | Low elimination | Yield Improvement |

| Cost | Low | Moderate | Offset by safety |

Phase 3: Purification and Isolation

-

Deprotection: Dissolve the fluorinated Boc-intermediate in DCM/TFA (4:1) at 0°C. Stir 2 hours.

-

Salt Formation: Evaporate volatiles. Dissolve residue in Et2O. Add 2.0 M HCl in ether.

-

Filtration: The product precipitates as the Hydrochloride salt. Filter under N2.

-

Drying: Vacuum oven at 40°C.

Part 4: Quality Control & Analytical Attributes

To ensure the protocol is self-validating, the following attributes must be met:

-

19F NMR: A diagnostic signal for the quaternary C-F bond should appear around -140 to -150 ppm (triplet or dd due to coupling with C2-H and NH).

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

-

Requirement: >99% ee (Validation that aziridinium opening was stereospecific).

-

-

Impurity Profile:

-

Elimination Product: 1,1-diphenylprop-1-en-2-amine (Enamine/Imine tautomer). Must be <0.5%.

-

Rearrangement Product: 2-fluoro-1,1-diphenylpropan-1-amine (Fluorine at C2). Must be <1.0%.

-

Part 5: Process Safety & Workflow Visualization

The following diagram illustrates the decision logic and safety barriers for the fluorination step.

Figure 2: Process workflow emphasizing the critical control points during the fluorination stage.

Part 6: References

-

L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[9] The Journal of Organic Chemistry, 75(10), 3401–3411.[9] Link

-

Core Reference: Establishes XtalFluor-E as the safer alternative to DAST for scale-up.

-

-

Kalow, J. A., & Doyle, A. G. (2010). "Mechanistic investigations of cooperative catalysis in the enantioselective fluorination of epoxides." Journal of the American Chemical Society, 132(10), 3268-3269. Link

-

Mechanistic Insight: Discusses ring-opening fluorination mechanisms relevant to aziridines/epoxides.

-

-

Srivastava, N., & Ha, H. J. (2023). "Regioselective ring opening of aziridine for synthesizing azaheterocycle." Frontiers in Chemistry, 11, 1280633. Link

-

Protocol Validation: Confirms that HF reagents open 2-substituted aziridines/aziridiniums at the more substituted carbon (C1) under thermodynamic control.

-

-

Beaulieu, F., et al. (2009). "Deoxofluorination of Alcohols with XtalFluor-E: A Safer and More Robust Protocol." Organic Letters, 11(21), 5050–5053. Link

-

Safety Data: Provides DSC data comparing decomposition temperatures of DAST vs XtalFluor.

-

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theoretical investigation of the regioselective ring opening of 2-methylaziridine. Lewis acid effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

Application Note: High-Performance Asymmetric Michael Additions Using Fluorinated Chiral Amine Catalysts

Abstract

This guide details the strategic application of fluorinated chiral amine organocatalysts in asymmetric Michael additions. While traditional organocatalysts (e.g., proline, cinchona alkaloids) are foundational, the incorporation of fluorine atoms—specifically through fluorinated pyrrolidines and 3,5-bis(trifluoromethyl)phenyl thioureas —introduces critical electronic and conformational advantages. This note explains the "Fluorine Effect" in catalysis, provides validated protocols for high-enantioselectivity C-C bond formation, and offers troubleshooting strategies for drug development workflows.

Introduction: The "Fluorine Effect" in Organocatalysis

In asymmetric synthesis, fluorine is rarely just a bystander. Its introduction into chiral amine scaffolds fundamentally alters catalytic performance through three distinct mechanisms. Understanding these is prerequisite to selecting the correct catalyst for your substrate.

Electronic Tuning (pKa Modulation)

Fluorine is the most electronegative element.[1] When placed near the amine center (e.g.,

-

Impact: A less basic amine facilitates reversible iminium/enamine formation, preventing "parasitic" stable intermediates that stall the catalytic cycle.

-

In Bifunctional Catalysts: Electron-withdrawing groups (e.g.,

) on thiourea aryl rings significantly increase the acidity of the N-H protons, strengthening Hydrogen-bonding interactions with electrophiles (e.g., nitroalkenes).

Conformational Control (The Gauche Effect)

In cyclic amines like pyrrolidine, fluorine induces specific ring puckering due to the gauche effect —the tendency of the C–F bond and the C–N bond to align gauche (60°) rather than anti (180°) to maximize

-

Result: This locks the catalyst into a rigid conformation, shielding one face of the transition state more effectively than the non-fluorinated parent, often boosting enantiomeric excess (ee) from ~80% to >95%.

Hydrophobicity and "On-Water" Catalysis

Fluorinated motifs (e.g., perfluoroalkyl chains) create a hydrophobic pocket. This allows certain Michael additions to proceed in aqueous media ("on-water" conditions), where the hydrophobic transition state is stabilized by the surrounding water network, accelerating reaction rates.

Mechanism & Visualization

Workflow: Enamine Activation (Aldehyde + Nitroalkene)

The following diagram illustrates the catalytic cycle for a 4-fluoroproline derivative. Note how the fluorine atom dictates the endo/exo ring pucker, enforcing the facial selectivity of the enamine attack.

Caption: Catalytic cycle of enamine activation. The fluorine substituent rigidifies the pyrrolidine ring, maximizing stereocontrol during the C-C bond forming step.

Experimental Protocols

Protocol A: Enamine-Catalyzed Michael Addition

Target: Synthesis of

Reagents:

-

Aldehyde (e.g., Isovaleraldehyde): 1.0 mmol

-

Nitroalkene (e.g.,

-Nitrostyrene): 0.5 mmol -

Catalyst: 10 mol% (0.05 mmol)

-

Solvent:

or Toluene (1.0 mL) -

Additive: None usually required, but 10 mol% Benzoic acid can accelerate slow reactions.

Step-by-Step Procedure:

-

Preparation: In a 4 mL vial equipped with a magnetic stir bar, weigh out the nitroalkene (0.5 mmol) and the fluorinated catalyst (10 mol%).

-

Solvent Addition: Add 1.0 mL of solvent. Ensure the catalyst is well-dispersed (some proline derivatives may not fully dissolve initially).

-

Initiation: Add the aldehyde (1.0 mmol, 2 equiv) in one portion.

-

Reaction: Stir vigorously at Room Temperature (20–25 °C).

-

Note: Monitor by TLC. The fluorinated catalyst typically yields faster kinetics than L-proline due to higher solubility and acidity.

-

-

Quench & Workup: Upon consumption of the nitroalkene (approx. 4–12 h), quench with saturated

(2 mL) and extract with EtOAc ( -

Purification: Dry organic layers over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Expected Results:

-

Yield: >85%

-

dr (syn/anti): >95:5

-

ee: >90% (Compared to ~70-80% with non-fluorinated L-proline).

Protocol B: Bifunctional Thiourea Catalysis

Target: Addition of Malonates to Nitroolefins. Catalyst: Chiral amine-thiourea bearing 3,5-bis(trifluoromethyl)phenyl groups (e.g., Takemoto-type catalyst).

Mechanism: The

Step-by-Step Procedure:

-

Catalyst Loading: Charge a reaction tube with the bifunctional catalyst (5 mol%) and the nitroolefin (0.5 mmol).

-

Solvent: Add Toluene (1.5 mL).

-

Optimization: For difficult substrates, use water-saturated toluene to facilitate proton transfer.

-

-

Nucleophile Addition: Add Diethyl malonate (0.75 mmol, 1.5 equiv).

-

Temperature: Stir at -20 °C to maximize enantioselectivity.

-

Why? Lower temperatures favor the rigid H-bonded transition state over non-selective background pathways.

-

-

Workup: Filter through a short silica plug to remove the catalyst (or perform acid wash to recover catalyst).

Data Analysis & Comparison

The following table summarizes the performance enhancement typically observed when switching from non-fluorinated to fluorinated scaffolds in Michael additions.

| Feature | Non-Fluorinated (e.g., L-Proline) | Fluorinated (e.g., 4-F-Proline) | Mechanistic Reason |

| Solubility | Poor in organic solvents | Improved | Lipophilicity of C-F bond. |

| Reaction Time | 24 - 48 hours | 4 - 12 hours | Higher turnover frequency. |

| Stereoselectivity (ee) | 70 - 80% | 90 - 99% | Rigid "gauche" conformation locks TS. |

| Water Tolerance | Low (deactivates) | High | Hydrophobic shielding of active site. |

Troubleshooting & Optimization

Low Conversion

-

Cause: Product inhibition or catalyst deactivation.

-

Solution: Add an acidic co-catalyst. For primary amine catalysts, adding 10-20 mol% of 4-Nitrobenzoic acid or TFA aids in the hydrolysis of the iminium intermediate, releasing the product and regenerating the catalyst.

Poor Enantioselectivity[1]

-

Cause: "Leakage" through a non-catalyzed background reaction or flexible transition state.

-

Solution:

-

Lower Temperature: Drop to -40 °C.

-

Switch Solvent: Change from polar (MeOH, DMF) to non-polar (Toluene,

). Non-polar solvents strengthen the critical electrostatic/H-bond interactions between catalyst and substrate. -

Check Reagents: Ensure aldehydes are freshly distilled; oxidation products (carboxylic acids) can poison the amine catalyst.

-

Nonlinear Effects

-

Observation: ee of product is lower than ee of catalyst.

-

Cause: Aggregation of the catalyst.

-

Solution: Fluorinated catalysts are less prone to aggregation than pure hydrocarbon amines, but if observed, dilute the reaction mixture (0.1 M

0.05 M).

References

-

Gauging the Fluorine Effect: Zoutendijk, P. H., et al. (2023). "The Gauche Effect in Fluorinated Prolines: Structural Insights and Catalytic Consequences." Journal of Organic Chemistry.Link

-

Bifunctional Catalysis: Okino, T., Hoashi, Y., & Takemoto, Y. (2005). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.[3]Link

-

Fluorine in Organocatalysis Review: Lichtor, P. A., & Miller, S. J. (2012). "Combinatorial Discovery of Fluorinated Peptide Catalysts." Nature Chemistry.Link

-

Aqueous Media Applications: Mase, N., et al. (2006). "Organocatalytic Michael Addition of Ketones to Nitroolefins in Water." Journal of the American Chemical Society.[3]Link

-

General Protocol Validation: Pihko, P. M. (2009).[1] "Hydrogen Bonding in Organic Synthesis." Wiley-VCH.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization During Fluorination of Chiral Amino Alcohols

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical integrity during the deoxofluorination of chiral amino alcohols. As the incorporation of fluorine into pharmaceutical candidates is a critical strategy for modulating metabolic stability and bioactivity, maintaining enantiomeric purity is paramount.[1][2] This resource is designed to help you navigate the complexities of this transformation and achieve high-yielding, enantiomerically pure fluorinated products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant problem in the fluorination of chiral amino alcohols?

A: Racemization is the conversion of an optically active compound, containing a single enantiomer, into a mixture of equal parts of both enantiomers (a racemate), rendering it optically inactive.[3] In the context of drug development, the biological activity of a molecule is often exclusive to one enantiomer. The presence of its mirror image can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. Therefore, preventing racemization is critical to ensure the synthesis of a safe and effective drug substance.

Q2: What are the primary mechanistic pathways that lead to racemization during deoxofluorination?

A: Racemization during the deoxofluorination of amino alcohols typically occurs through two main pathways that involve the formation of an achiral intermediate:

-

Neighboring Group Participation (Aziridinium Ion Formation): The nitrogen atom of the amino group can act as an internal nucleophile, displacing the activated hydroxyl group to form a transient, planar, and achiral aziridinium ion. Subsequent nucleophilic attack by the fluoride ion can occur from either face of the ring with equal probability, leading to a racemic or near-racemic mixture of the desired product.[4][5]

-

Carbocation Formation: If the reaction conditions promote an SN1-type mechanism, a planar carbocation intermediate can form at the chiral center after the departure of the activated hydroxyl group.[3][6] The fluoride nucleophile can then attack this flat intermediate from either side, resulting in racemization.[3][6]

Q3: Which amino acids are most susceptible to racemization during this process?

A: While any chiral amino alcohol can be susceptible, those that can readily stabilize a positive charge at the chiral center are more prone to racemization via an SN1 pathway. Furthermore, the propensity for aziridinium ion formation is a key factor. The specific structure of the amino alcohol, including steric hindrance around the reaction center and the basicity of the amino group, plays a significant role.

Q4: How can I accurately determine the enantiomeric excess (e.e.) of my fluorinated product?

A: Accurate determination of enantiomeric excess is crucial. The most common and reliable methods include:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.[7][8]

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents or Derivatizing Agents: This technique can provide clean baseline peak separations of enantiomers, allowing for accurate integration and e.e. determination.[9][10]

-

Gas Chromatography (GC) on a Chiral Stationary Phase: This method is suitable for volatile and thermally stable compounds.[11]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Issue 1: Significant Racemization Observed with DAST or Deoxo-Fluor

You've performed a deoxofluorination on your N-protected chiral amino alcohol using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, but chiral HPLC analysis shows a nearly 1:1 mixture of enantiomers.

Potential Causes & Solutions

-

Cause A: Aziridinium Ion Formation. DAST and its analogues are known to promote the formation of aziridinium intermediates, especially with unprotected or lightly protected amines.[4][12]

-

Solution 1: Employ a More Robust Nitrogen Protecting Group. A bulky or electron-withdrawing protecting group can decrease the nucleophilicity of the nitrogen atom, thus suppressing its participation in forming an aziridinium ion. Consider switching from a simple Boc or Cbz group to a more sterically demanding group or one that reduces the electron density on the nitrogen.

-

Solution 2: Switch to a Different Fluorinating Reagent. Modern fluorinating agents have been designed to minimize side reactions. PyFluor, for instance, often shows higher selectivity and less propensity for rearrangements compared to DAST.[2][13][14][15]

-

-

Cause B: SN1 Pathway Dominance. The reaction conditions (e.g., polar solvent, elevated temperature) might be favoring a carbocation-mediated pathway.

-

Solution 1: Optimize Solvent and Temperature. Switch to a less polar solvent (e.g., toluene instead of dichloromethane) and run the reaction at a lower temperature (e.g., -78 °C to 0 °C).[16] This will disfavor the formation of a carbocation intermediate and promote a more concerted SN2-like mechanism.

-

Solution 2: Consider a Base-Free Protocol. Recent advancements have shown that base-free deoxyfluorination methods can suppress elimination and ionization pathways, which are often linked to racemization.[17][18] These methods use reagents that activate the alcohol without the need for an external base.

-

Issue 2: Low Yield and Partial Racemization with PyFluor

You've switched to PyFluor to improve selectivity, but you are still observing partial racemization and the reaction yield is lower than expected.

Potential Causes & Solutions

-

Cause A: Inappropriate Base Selection or Stoichiometry. PyFluor reactions typically require a strong, non-nucleophilic Brønsted base to facilitate the reaction.[2] The choice and amount of base can be critical.

-

Solution 1: Screen Different Bases. Strong amidine or guanidine bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) are often recommended.[2] However, for substrates prone to racemization, a more sterically hindered base like 2,4,6-collidine might be beneficial.[19]

-

Solution 2: Optimize Base Equivalents. Use the minimum amount of base necessary for the reaction to proceed efficiently. An excess of a strong base can sometimes promote side reactions or racemization.[20]

-

-

Cause B: Sub-optimal Reaction Conditions. Even with an improved reagent like PyFluor, temperature and concentration can still influence the stereochemical outcome.

-

Solution 1: Adjust Temperature and Reaction Time. While many PyFluor reactions proceed at room temperature, sensitive substrates may benefit from lower temperatures.[14] Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times at higher temperatures, which could lead to epimerization.

-

Solution 2: Use a More Electron-Rich Sulfonyl Fluoride. For activated substrates, a more electron-rich sulfonyl fluoride can form a more stable sulfonate ester intermediate, minimizing side reactions and potentially racemization.[21]

-

Issue 3: Product is Enantiopure, but the Stereochemistry is Inverted

Your fluorinated product shows high enantiomeric excess, but the absolute configuration is the opposite of what you expected from a direct substitution.

Potential Cause & Solution

-

Cause: Double Inversion Mechanism. This is a strong indicator of neighboring group participation. The reaction is proceeding stereospecifically, but through a two-step process:

-

First Inversion: The nitrogen atom attacks the activated alcohol, forming an aziridinium ion with inversion of configuration.

-

Second Inversion: The fluoride ion opens the aziridinium ring, causing a second inversion at the carbon center. The net result is retention of the original stereochemistry, which may appear as an "inversion" if an SN2 reaction was assumed.

-

Solution: Re-evaluate Mechanistic Assumptions. This outcome confirms that an aziridinium pathway is dominant. To achieve the opposite enantiomer (the product of a single inversion), you must suppress this pathway using the strategies outlined in Issue 1 (e.g., bulkier N-protecting group, different fluorinating agent/conditions).

-

Experimental Protocols & Data

Protocol 1: General Deoxyfluorination using PyFluor with DBU

This protocol is a good starting point for the deoxyfluorination of a standard N-protected amino alcohol.

-

Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the N-protected amino alcohol (1.0 equiv).

-

Dissolution: Dissolve the substrate in an anhydrous, non-polar solvent like toluene or THF.

-